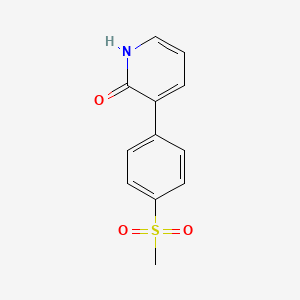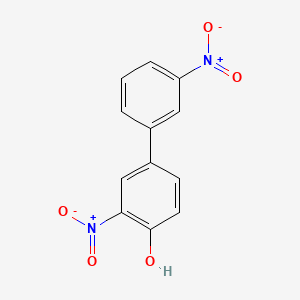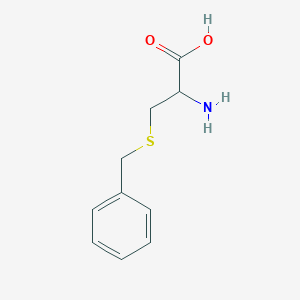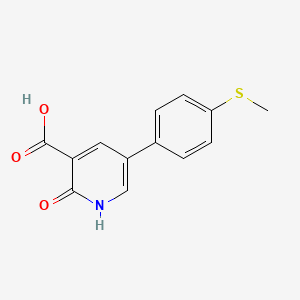
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% (2H3MSP), is an organic compound with the molecular formula C8H9NO3S. It is a colorless solid that is widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and thiazoles. 2H3MSP is a versatile building block in organic synthesis, and its applications are increasing in the fields of medicinal chemistry and drug discovery.
科学的研究の応用
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiazoles. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of polymers and catalysts, as well as in the synthesis of polysaccharides.
作用機序
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% is a versatile building block in organic synthesis. Its mechanism of action involves the formation of a nucleophilic addition reaction between the two reactants, the 4-methylsulfonylphenylhydrazine and the 2-chloropyridine. The addition reaction is facilitated by the presence of a base, such as sodium hydroxide, and the reaction is typically carried out in aqueous medium. The product of the reaction is 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%, which can then be hydrolyzed to form the desired product.
Biochemical and Physiological Effects
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals in the brain. Additionally, it has been found to inhibit the enzyme trypsin, which is involved in the digestion of proteins. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
The advantages of using 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a versatile building block in organic synthesis, which makes it a useful tool for the synthesis of various heterocyclic compounds. The main limitation of using 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% in laboratory experiments is its toxicity. 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% is classified as a hazardous substance and should be handled with care.
将来の方向性
The future directions of 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% research include the development of new synthetic methods for the synthesis of heterocyclic compounds. Additionally, research is being conducted to explore the potential applications of 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% in the fields of medicinal chemistry and drug discovery. Additionally, research is being conducted to explore the potential biochemical and physiological effects of 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%, and to develop new methods for its synthesis and use in laboratory experiments. Additionally, research is being conducted to explore the potential environmental impacts of 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% and to develop methods for its safe disposal.
合成法
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% is synthesized via a two-step process. First, 4-methylsulfonylphenylhydrazine is reacted with 2-chloropyridine in the presence of a base, such as sodium hydroxide, to form 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%. The second step involves the hydrolysis of the 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% to form the desired product. The reaction is typically carried out in aqueous medium with a catalyst, such as a metal salt, to facilitate the reaction.
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBHYKOFMUJNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606739 |
Source


|
| Record name | 3-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224598-12-2 |
Source


|
| Record name | 3-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)

![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)